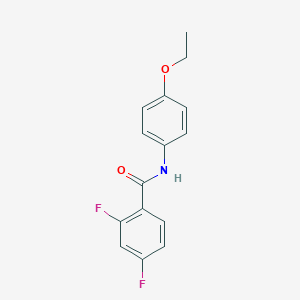

N-(4-ethoxyphenyl)-2,4-difluorobenzamide

Description

N-(4-ethoxyphenyl)-2,4-difluorobenzamide is a fluorinated benzamide derivative characterized by a 2,4-difluorobenzoyl group attached to a 4-ethoxyaniline moiety. The compound’s synthesis typically involves condensation reactions between substituted benzoic acid derivatives and aryl amines. For instance, analogous compounds are synthesized via nucleophilic addition of hydrazides to isothiocyanates, followed by cyclization to form triazole derivatives, as demonstrated in the synthesis of related 1,2,4-triazole-3-thiones . The structural elucidation of such compounds relies on spectroscopic techniques such as <sup>1</sup>H-NMR, <sup>13</sup>C-NMR, IR, and mass spectrometry (MS). Key IR absorptions for benzamide derivatives include C=O stretching (1663–1682 cm<sup>−1</sup>) and C=S vibrations (1243–1258 cm<sup>−1</sup>), which confirm the presence of specific functional groups .

This substitution pattern also influences molecular packing in the solid state, as seen in polymorphic studies of related difluorobenzamides .

Properties

Molecular Formula |

C15H13F2NO2 |

|---|---|

Molecular Weight |

277.27 g/mol |

IUPAC Name |

N-(4-ethoxyphenyl)-2,4-difluorobenzamide |

InChI |

InChI=1S/C15H13F2NO2/c1-2-20-12-6-4-11(5-7-12)18-15(19)13-8-3-10(16)9-14(13)17/h3-9H,2H2,1H3,(H,18,19) |

InChI Key |

QIZDAQGDNGATPS-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)F)F |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing vs. electron-donating groups : The 4-ethoxy group in this compound increases electron density on the aromatic ring compared to halogenated analogs like Chlorfluazuron, which may reduce electrophilic reactivity but improve solubility .

- Fluorine positioning : Compounds with 2,4-difluoro substitution (e.g., this compound) exhibit distinct molecular packing due to C-H···F interactions, as observed in polymorphs of N-(3,5-difluorophenyl)-2,4-difluorobenzamide .

Spectroscopic and Thermal Properties

IR and NMR Data Comparison

Key Observations :

Thermal Stability and Polymorphism

- N-(3,5-difluorophenyl)-2,4-difluorobenzamide exists in three polymorphs, with Form 1 being 50% stiffer and 33% harder than Form 2 due to differences in C-H···F interactions .

- The ethoxy group in this compound likely reduces melting points compared to halogenated derivatives (e.g., Chlorfluazuron, m.p. >200°C) due to weaker intermolecular forces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.